molecular formula C10H9NO3 B8808480 N-(furan-2-ylmethyl)furan-2-carboxamide CAS No. 61190-74-7

N-(furan-2-ylmethyl)furan-2-carboxamide

Cat. No.: B8808480
CAS No.: 61190-74-7
M. Wt: 191.18 g/mol
InChI Key: MJFIAAOIDQJCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)furan-2-carboxamide is a high-purity, furan-based chemical building block designed for advanced research applications. This compound integrates two furan rings connected by a carboxamide linker, making it a valuable intermediate in organic and medicinal chemistry. Its primary research value lies in its role as a model compound for developing novel synthetic methodologies, particularly microwave-assisted amidation techniques that offer high yields under mild, efficient conditions . As a derivative of furfural, a platform chemical obtained from biomass, this compound is of significant interest in green chemistry and the development of sustainable polymers . The furan-carboxamide scaffold is a versatile precursor for constructing more complex molecular architectures, including diamides and diesters, which are relevant in the exploration of bio-based polyamides and polyesters . Furthermore, the furan ring is a privileged structure in drug discovery, often associated with biological activity, and its fusion with other bioactive scaffolds, such as in related furan-2-carboxamide hybrids, is a strategy to develop compounds with potential neurological and cardiovascular relevance . This product is intended for research purposes as a chemical intermediate or probe molecule and is strictly for laboratory use. It is not for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61190-74-7

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

N-(furan-2-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C10H9NO3/c12-10(9-4-2-6-14-9)11-7-8-3-1-5-13-8/h1-6H,7H2,(H,11,12)

InChI Key

MJFIAAOIDQJCHO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=CO2

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of N Furan 2 Ylmethyl Furan 2 Carboxamide

Established Synthetic Pathways and Reaction Conditions

The primary method for synthesizing N-(furan-2-ylmethyl)furan-2-carboxamide involves the formation of an amide bond between 2-furoic acid and furfurylamine. This transformation can be achieved through several protocols, including conventional heating and modern microwave-assisted techniques, which offer significant advantages in terms of reaction time and efficiency.

Conventional Amide Bond Formation Techniques

Conventional synthesis of this compound relies on the activation of the carboxylic acid group of 2-furoic acid to facilitate nucleophilic attack by the amino group of furfurylamine. This is typically achieved using coupling reagents. For instance, carbodiimides like dicyclohexylcarbodiimide (DCC) can be used to form a highly reactive O-acylisourea intermediate. orientjchem.org This intermediate is then readily attacked by furfurylamine to form the desired amide bond. Another common method involves converting the carboxylic acid into an acid chloride using reagents like thionyl chloride, followed by reaction with the amine. indianchemicalsociety.compensoft.net These methods, while effective, often require extended reaction times and purification steps to remove byproducts. indianchemicalsociety.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. indianchemicalsociety.comresearchgate.net For the synthesis of this compound, microwave irradiation offers a rapid and efficient alternative to conventional heating. researchgate.net This method significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner product formation. indianchemicalsociety.comresearchgate.net The use of microwave energy allows for rapid and uniform heating of the reaction mixture, which can enhance reaction rates and selectivity. nih.gov Studies have shown that microwave-assisted protocols for amide bond formation can be performed under solvent-free conditions or in environmentally benign solvents, aligning with the principles of green chemistry. nih.gov

Research has demonstrated that the synthesis of this compound can be successfully achieved in a microwave reactor, with optimized conditions leading to good or very good yields after purification by crystallization or flash chromatography. researchgate.net

Key Precursors and Coupling Reagents

The synthesis of this compound fundamentally relies on two key precursors and the use of specific coupling reagents to facilitate the amide bond formation.

2-Furoic Acid : This compound serves as the carboxylic acid source. It consists of a furan (B31954) ring substituted with a carboxyl group at the 2-position.

Furfurylamine : This precursor provides the amine component for the amide linkage. It is composed of a furan ring with a methylamine group at the 2-position.

Several coupling reagents are effective in promoting this reaction, particularly in microwave-assisted syntheses. researchgate.net

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) : A water-soluble carbodiimide that activates the carboxylic acid, allowing for its reaction with the amine. researchgate.net The byproducts derived from EDC are also water-soluble, which can simplify the purification process.

DMT/NMM/TsO⁻ (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) : This triazine-based coupling reagent has proven to be highly effective for the synthesis of amides, including under microwave conditions. researchgate.netnih.gov It facilitates rapid reactions with high yields and minimal racemization, making it a valuable tool in peptide and amide synthesis. nih.govnih.gov The reagent is prepared from 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM). wikipedia.org

The table below summarizes the optimized conditions for the microwave-assisted synthesis of this compound using these reagents. researchgate.net

Coupling ReagentSolventTemperature (°C)Time (min)Yield (%)
EDCDCM601583
DMT/NMM/TsO⁻DCM601585

Chemical Transformations and Derivatization Strategies

The two furan rings in this compound are susceptible to various chemical transformations, providing pathways for further derivatization. These reactions primarily involve the aromatic furan moieties.

Electrophilic Aromatic Substitution on Furan Moieties

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. chemicalbook.com Compared to benzene, furan is significantly more reactive. chemicalbook.com Substitution preferentially occurs at the C5 position (the position adjacent to the oxygen atom and opposite the existing substituent) because the carbocation intermediate formed by electrophilic attack at this position is more resonance-stabilized. chemicalbook.compearson.com

In this compound, both furan rings have a substituent at the C2 position. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to occur at the C5 position of either or both rings. pharmaguideline.com The amide group and the methylene-amide bridge are electron-withdrawing and will deactivate the furan rings towards electrophilic attack, meaning that milder reaction conditions are generally required compared to unsubstituted furan. pharmaguideline.com For example, nitration can be achieved using a mild nitrating agent like acetyl nitrate at low temperatures. youtube.com

Oxidation and Reduction Reactions

The furan rings in this compound can also undergo oxidation and reduction reactions, leading to significant structural modifications.

Oxidation : The furan nucleus is sensitive to strong oxidizing agents, which can lead to ring-opening reactions. researchgate.net The oxidation of furans often proceeds through reactive intermediates that can be trapped by nucleophiles. Milder oxidation may lead to the formation of hydroxylated or other functionalized derivatives, depending on the reagents and conditions used. The presence of the electron-withdrawing amide substituent may influence the outcome of the oxidation reaction.

Reaction TypeExpected Site of ReactionTypical ReagentsProduct Type
Electrophilic Substitution (Nitration)C5 and C5' positions of furan ringsAcetyl nitrateNitro-substituted derivative
Electrophilic Substitution (Bromination)C5 and C5' positions of furan ringsBromine in dioxaneBromo-substituted derivative
Catalytic Hydrogenation (Reduction)Both furan ringsH₂, Pd/C or Ru/CTetrahydrofuran derivative
OxidationEither furan ringVarious oxidizing agents (e.g., m-CPBA)Ring-opened or functionalized products

Analytical and Structural Data for this compound Not Available in Publicly Accessible Scientific Literature

A thorough review of indexed scientific databases and scholarly articles has been conducted to gather experimental data for the analytical characterization and structural elucidation of the chemical compound this compound. Despite extensive searches, specific, verifiable experimental data pertaining to its advanced spectroscopic properties and solid-state crystal structure are not available in the public domain.

The user's request specified a detailed article focusing solely on this compound, structured around its analytical characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

While research exists on a variety of other furan-2-carboxamide derivatives, providing detailed spectroscopic and crystallographic analyses for those related structures, this information is not directly applicable to this compound. Adhering to the strict requirement of focusing exclusively on the specified compound, and in the absence of published research findings, it is not possible to generate a scientifically accurate and detailed article as requested.

No peer-reviewed studies containing the requisite ¹H NMR, ¹³C NMR, IR, UV-Vis, or mass spectra for this specific molecule could be located. Furthermore, no entries in crystallographic databases detailing its single-crystal X-ray structure were found. Therefore, the creation of data tables and a detailed discussion of its analytical properties cannot be fulfilled at this time.

Biological Activities and Pre Clinical Pharmacological Investigations of N Furan 2 Ylmethyl Furan 2 Carboxamide and Analogues

In Vitro Biological Activity Spectrum.

Antimicrobial Efficacy (Antibacterial and Antifungal).

Derivatives of N-(furan-2-ylmethyl)furan-2-carboxamide have been the subject of numerous studies to evaluate their efficacy against a range of microbial pathogens, including both bacteria and fungi. The inherent chemical structure of the furan (B31954) ring, combined with the amide linkage, provides a versatile scaffold for the development of novel antimicrobial agents.

Research has shown that carbamothioyl-furan-2-carboxamide derivatives exhibit significant inhibitory action against various bacterial and fungal strains. For instance, certain analogues have demonstrated notable activity against Escherichia coli, Staphylococcus aureus, and Bacillus cereus. Specifically, compounds with a 2,4-dinitrophenyl substitution have been found to be particularly effective. The antifungal activity of these compounds is also prominent, with some derivatives showing broad-spectrum efficacy against multiple fungal strains. The lipophilicity endowed by aromatic moieties in these analogues is thought to contribute to their ability to penetrate microbial cell walls, thereby enhancing their antimicrobial effect.

In a diversity-oriented synthesis approach, a collection of furan-2-carboxamides were designed as bioisosteric replacements for the furanone ring to explore their influence on biological activity. This research identified that carbohydrazide (B1668358) and triazole analogues demonstrated significant antibiofilm activity against Pseudomonas aeruginosa. One carbohydrazide derivative, in particular, emerged as a highly active compound, achieving a 58% reduction in biofilm formation. Further investigation revealed that these active carboxamides could also reduce the production of virulence factors such as pyocyanin and proteases, suggesting an anti-quorum sensing mechanism of action.

In Vivo Pre-clinical Assessments.

Dermatological Repair and Regenerative Studies (e.g., mouse models).

There are no available studies or data on the effects of this compound on dermatological repair or its regenerative potential in mouse models or other animal models.

Other Systemic Activity Investigations in Animal Models.

There are no available studies or data detailing other systemic activity investigations of this compound in animal models.

Mechanism of Action Studies and Molecular Interactions

Identification of Putative Biological Targets

Research into the biological activities of N-(furan-2-ylmethyl)furan-2-carboxamide and structurally similar compounds has pointed towards several potential molecular targets. The broad therapeutic potential of furan-2-carboxamide derivatives is reflected in the diversity of these identified targets, which span across different classes of enzymes and receptors.

One area of investigation has been the role of furan-2-carboxamide derivatives as enzyme inhibitors. A study focusing on furan (B31954)/thiophene-2-carboxamide compounds, which share a core structural motif with this compound, identified several enzymes as potential targets. These include urease , acetylcholinesterase (AChE) , and butyrylcholinesterase (BChE) researchgate.netconsensus.app. The inhibition of these enzymes suggests potential applications in conditions such as urease-dependent bacterial infections and neurodegenerative diseases.

In the context of cancer therapy, derivatives of this compound have been investigated for their cytotoxic effects. Specifically, N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) semanticscholar.org. This suggests that the broader class of compounds containing the this compound scaffold may interact with key signaling molecules in cancer progression. Furthermore, this compound itself has demonstrated significant anticancer properties against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer), implying the existence of specific molecular targets within these cells that are crucial for their proliferation and survival .

Beyond enzymatic and cancer-related targets, the furan-2-carboxamide scaffold has been implicated in modulating bacterial communication systems. Studies on a diverse collection of furan-2-carboxamides have suggested the LasR protein , a key regulator in Pseudomonas aeruginosa quorum sensing, as a plausible target nih.gov. By interfering with LasR, these compounds can disrupt bacterial biofilm formation and reduce the expression of virulence factors.

The following table summarizes the putative biological targets identified for this compound and its close analogs.

Compound ClassPutative Biological TargetTherapeutic Area
Furan/thiophene-2-carboxamide derivativesUrease, Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Anti-bacterial, Neurodegenerative diseases
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivativesEpidermal Growth Factor Receptor (EGFR)Cancer
This compoundUnspecified targets in cancer cellsCancer
Furan-2-carboxamide derivativesLasR proteinAnti-biofilm, Anti-bacterial

Elucidation of Ligand-Target Binding Dynamics

The interaction between a ligand and its biological target is a dynamic process governed by a variety of molecular forces. While specific studies on the binding dynamics of this compound are limited, research on related compounds provides insights into the potential modes of interaction.

Molecular docking studies have been instrumental in predicting the binding modes of furan-2-carboxamide derivatives with their targets. For instance, in the case of LasR, molecular docking has suggested that carbohydrazide (B1668358) derivatives of furan-2-carboxamide can establish hydrogen bonds within the active site, contributing to their binding affinity nih.gov. Although not explicitly detailed for this compound, the presence of furan rings and the carboxamide linkage provides ample opportunity for hydrogen bonding, hydrophobic interactions, and pi-stacking with amino acid residues of a target protein.

The inhibitory activity of furan-2-carboxamide derivatives against various enzymes has been a key area of research. A study on furan/thiophene-2-carboxamide derivatives determined the inhibition constants (Ki) for some of these compounds against AChE, BChE, and urease researchgate.net. For example, a thiophene (B33073) analog of the titular compound, N-(Thiophene-2-ylmethyl)furan-2-carboxamide, exhibited a Ki of 0.10 mM against AChE and 0.07 mM against BChE researchgate.net. Another related compound, N-(furan-2-ylmethyl)thiophene-2-carboxamide, showed a Ki of 0.10 mM against urease researchgate.net.

In the context of cancer, the mechanism of action for this compound has been characterized by its ability to induce apoptosis through caspase activation, inhibit cell proliferation, and disrupt the cell cycle in cancer cells . These effects are indicative of the inhibition of key enzymes involved in these cellular processes. For instance, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as reversible covalent inhibitors of the SARS-CoV-2 main protease (Mpro) nih.gov.

The table below presents the enzyme inhibition data for compounds structurally related to this compound.

CompoundEnzymeInhibition Constant (Ki)
N-(Thiophene-2-ylmethyl)furan-2-carboxamideAcetylcholinesterase (AChE)0.10 mM
N-(Thiophene-2-ylmethyl)furan-2-carboxamideButyrylcholinesterase (BChE)0.07 mM
N-(furan-2-ylmethyl)thiophene-2-carboxamideUrease0.10 mM

The interaction of furan-2-carboxamide derivatives with cellular receptors is another facet of their mechanism of action. While direct evidence for receptor agonism or antagonism by this compound is not yet available, the broader class of furan-containing compounds has been shown to interact with various receptors ijabbr.com. For example, certain furan-based compounds have been investigated for their potential to block the urotensin-II receptor, which is involved in cardiovascular function mdpi.com.

Downstream Cellular and Biochemical Pathway Effects

The binding of this compound to its biological targets initiates a cascade of downstream cellular and biochemical events. The most direct evidence of these effects comes from studies on its anticancer activity.

In vitro studies have demonstrated that this compound exerts its anticancer effects through multiple mechanisms . In the HepG2 liver cancer cell line, the compound has been shown to induce apoptosis, a form of programmed cell death, via the activation of caspases . In MCF-7 breast cancer cells, it primarily acts by inhibiting cell proliferation . Furthermore, in A549 lung cancer cells, it has been observed to disrupt the normal progression of the cell cycle . These findings indicate that this compound can modulate critical cellular pathways involved in cell survival, growth, and division.

The following table summarizes the observed downstream cellular effects of this compound in different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Downstream Effect
HepG2Liver Cancer15.5Induces apoptosis via caspase activation
MCF-7Breast Cancer12.3Inhibits cell proliferation
A549Lung Cancer18.7Disrupts cell cycle

In the context of its anti-biofilm properties, furan-2-carboxamide derivatives have been shown to reduce the production of virulence factors such as pyocyanin and proteases in P. aeruginosa nih.gov. This effect is a direct consequence of the modulation of the LasR-mediated quorum sensing pathway.

Structure Activity Relationship Sar Analysis and Rational Design

Influence of Furan (B31954) Ring Substitutions on Bioactivity

Substitutions on the furan rings of the core N-(furan-2-ylmethyl)furan-2-carboxamide structure have a pronounced effect on the biological profile of the resulting derivatives. Research has demonstrated that the introduction of various functional groups can modulate potency and selectivity for different biological targets.

For instance, in a series of 5-aryl-furan-2-carboxamide derivatives designed as urotensin-II receptor antagonists, the nature of the substituent on the C-5 aryl group was a key determinant of activity. A systematic investigation revealed that electron-withdrawing groups on the aryl ring generally enhance potency. Specifically, a 3,4-difluorophenyl substitution at the C-5 position of the furan ring resulted in a compound with an IC50 value of 6 nM, highlighting the positive impact of these specific substitutions. nih.gov

In another study focusing on antibiofilm agents against Pseudomonas aeruginosa, furan-2-carboxamides were designed as bioisosteric replacements for furanones. While this study primarily focused on modifying the linker and N-substituents, it laid the groundwork for future exploration of substitutions on the furan ring itself to further enhance antibiofilm capacity. researchgate.net

Furthermore, research on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives showed that modifications at the C-5 position are crucial for cytotoxicity against cancer cell lines. orientjchem.orgresearchgate.net The conversion of the methyl ester at C-2 to a carboxamide and substitutions at the C-5 hydroxymethyl group led to varied biological activities, indicating that both furan rings are sensitive to substitution and can be modified to tune the desired biological effect. orientjchem.orgresearchgate.net

Significance of the Carboxamide Linkage and N-Substitution Patterns

The carboxamide linkage is a cornerstone of the this compound scaffold, providing a stable connection between the two furan moieties and serving as a crucial site for hydrogen bonding interactions with biological targets. Its planarity and ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group) are vital for molecular recognition.

The pattern of substitution on the nitrogen atom of the carboxamide is a critical determinant of biological activity. In the development of melanin-concentrating hormone receptor 1 (MCH-R1) antagonists based on a naphtho[1,2-b]furan-2-carboxamide core, extensive SAR studies were conducted on the N-substituent. These studies involved varying the linker length and the nature of the terminal group, leading to the identification of a linked piperidinylphenylacetamide group as being optimal for high potency. nih.gov

Similarly, in the context of anticancer agents, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized, where the N-substituent was a substituted phenylcarbamothioyl group. The nature and position of substituents on this phenyl ring significantly influenced the anticancer and antimicrobial activities. mdpi.com For example, a p-tolylcarbamothioyl derivative showed the highest anticancer activity against hepatocellular carcinoma. mdpi.com This underscores the importance of the N-substituent in directing the compound's biological effects.

The following table summarizes the impact of N-substitution on the anticancer activity of selected carbamothioyl-furan-2-carboxamide derivatives against the HepG2 cancer cell line.

Compound IDN-SubstituentCell Viability (%) at 20 µg/mL
4a 2-nitrophenylcarbamothioyl-
4b 3-nitrophenylcarbamothioyl-
4c 4-nitrophenylcarbamothioyl-
4d p-tolylcarbamothioyl33.29
4e IndazolylcarbamothioylLess Potent
4f 2,4-dinitrophenylcarbamothioylLess Potent

Data sourced from a study on carbamothioyl-furan-2-carboxamide derivatives. mdpi.com A lower cell viability percentage indicates higher anticancer activity.

Design Principles for Optimizing Potency and Selectivity

Based on extensive SAR studies, several key design principles have emerged for optimizing the potency and selectivity of this compound analogues.

A primary principle is the strategic use of substitutions on the furan rings to enhance binding affinity and modulate pharmacokinetic properties. As seen with the urotensin-II receptor antagonists, adding specific aryl groups, particularly those with electron-withdrawing substituents like fluorine, at the C-5 position can significantly boost potency. nih.gov

Another critical design element involves the modification of the N-substituent to achieve specific interactions with the target protein. This can involve:

Varying Linker Length and Flexibility: Adjusting the chain connecting the carboxamide nitrogen to a terminal functional group can optimize the compound's fit within a binding pocket.

Introducing Specific Functional Groups: Incorporating groups capable of forming strong hydrogen bonds, electrostatic interactions, or hydrophobic interactions can enhance affinity and selectivity. For instance, the inclusion of a p-tolyl group on the N-substituent was found to be beneficial for anticancer activity in one series of compounds. mdpi.com

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties can improve potency or metabolic stability. The design of furan-2-carboxamides as more stable bioisosteres of labile furanones for antibiofilm activity is a prime example of this principle. researchgate.netnih.gov

Finally, maintaining the integrity of the central carboxamide linkage is generally crucial, as it often acts as an anchor within the binding site. However, subtle modifications, such as the introduction of a thiourea (B124793) moiety to create carbamothioyl-furan-2-carboxamides, can open up new interaction possibilities and lead to different biological activity profiles. mdpi.com

Comparative Structure-Activity Relationship with Structurally Analogous Compounds

The SAR of this compound and its derivatives can be further understood by comparing them with structurally analogous compounds.

One relevant comparison is with furanone-based compounds, which are also known for their antibiofilm properties. Furan-2-carboxamides were designed as bioisosteric replacements for furanones to improve metabolic stability. nih.gov Molecular docking studies suggested that carbohydrazide (B1668358) derivatives of furan-2-carboxamide share a similar binding mode to the furanones within the LasR receptor of P. aeruginosa, indicating that the furan-carboxamide core can effectively mimic the furanone scaffold while potentially offering improved drug-like properties. researchgate.net

Another comparison can be made with derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate. Studies on these compounds revealed the importance of the functional group at the C-2 position. While the methyl ester itself showed some antibacterial activity, converting it to an N-substituted carboxamide (specifically with a tryptamine (B22526) group) led to compounds with potent anticancer activity but diminished antibacterial effects. orientjchem.orgresearchgate.net This highlights how a seemingly small change from an ester to a carboxamide at the same position can dramatically shift the biological activity profile, likely due to the introduction of a hydrogen bond-donating N-H group and the potential for different steric and electronic interactions via the N-substituent.

The table below presents a comparison of bioactivity between a methyl ester and its corresponding carboxamide derivative.

CompoundCore StructureC-2 Functional GroupPrimary Bioactivity
Methyl-5-(hydroxymethyl)-2-furan carboxylate FuranMethyl EsterAntibacterial, Anti-inflammatory
N-(2-(1H-indol-3-yl)ethyl)-5-(hydroxymethyl)furan-2-carboxamide FuranN-tryptamine carboxamideAnticancer (Cytotoxic)

This comparative data illustrates the significant impact of the C-2 substituent on the biological properties of furan derivatives. orientjchem.orgresearchgate.net

Computational Chemistry and in Silico Modeling

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.

Studies on furan-2-carboxamide derivatives have employed molecular docking to explore their potential as inhibitors for various biological targets. For instance, a diversity-oriented collection of furan-2-carboxamides was evaluated for antibiofilm activity against Pseudomonas aeruginosa, with the transcriptional regulator LasR identified as a plausible target. nih.govresearchgate.net Molecular docking simulations proposed that these compounds could fit within the binding site of LasR, sharing a similar binding mode to related furanones. nih.govresearchgate.net The interactions typically involve hydrogen bonds and other non-covalent forces that stabilize the ligand-receptor complex. nih.gov

In other research, hybrid molecules combining the furan-2-carboxamide scaffold with other chemical moieties have been designed and evaluated using docking. One such study focused on developing inhibitors for VEGFR-2, a key target in cancer therapy. mdpi.com Docking results guided the synthesis of hybrid compounds and helped analyze how they fit and interacted with the VEGFR-2 active site. mdpi.com Similarly, furan-azetidinone hybrids were docked into the active sites of several E. coli enzymes, including enoyl reductase, to assess their potential as antibacterial agents. ijper.org The results indicated that specific derivatives could act as potent inhibitors, forming pi-pi stacking interactions with key amino acid residues like tyrosine and phenylalanine within the active site. ijper.org

The table below summarizes representative molecular docking studies performed on furan-2-carboxamide derivatives against various protein targets.

Compound ClassProtein TargetPDB IDKey Interactions Noted
Furan-2-carboxamidesLasR (P. aeruginosa)2UV0Hydrogen bonding nih.gov
Furan-2-carboxamide-thiadiazole hybridsVEGFR-2Not SpecifiedAnalysis of fit and interaction with the active site mdpi.com
Furan-azetidinone hybridsEnoyl reductase (E. coli)1C14Pi-pi stacking with TYR 146 and PHE 94 ijper.org
2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivativesSARS-CoV-2 Main Protease (Mpro)Not SpecifiedStructure-based drug design to guide optimization nih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are computational strategies used in the early stages of drug discovery to identify promising lead compounds from large chemical libraries. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific biological target.

While specific pharmacophore models for N-(furan-2-ylmethyl)furan-2-carboxamide are not extensively detailed in the available literature, the principles of virtual screening have been applied to the broader class of furan (B31954) derivatives. Virtual screening can involve various methods, from similarity searches based on known active compounds to large-scale docking campaigns.

For example, in the discovery of novel inhibitors for the SARS-CoV-2 main protease, an initial hit was identified by screening an in-house library. nih.gov This was followed by a two-dimensional similarity search based on the structure of the initial hit, which led to the identification of a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as potent inhibitors. nih.gov This approach demonstrates how computational screening, guided by a known active scaffold, can efficiently explore chemical space to find new molecules with desired biological activity. These "hit" compounds then serve as the starting point for further optimization guided by more detailed computational methods like molecular docking and synthesis. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. researchgate.net These calculations provide valuable information on parameters such as frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. mdpi.comontosight.ai A small energy gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For furan-containing compounds, DFT calculations have been used to optimize molecular geometry and compute electronic properties. researchgate.netresearchgate.net Studies on molecules structurally related to this compound have shown that charge transfer can occur within the molecule, which is indicated by the HOMO and LUMO energy levels. researchgate.net The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. Furthermore, Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are important for understanding intermolecular interactions. researchgate.netnih.gov

The following table presents typical quantum chemical parameters calculated using DFT for a related furan-based ligand.

ParameterDefinitionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability mdpi.com
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability mdpi.com
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOCorrelates with chemical reactivity and stability mdpi.com
Ionization Potential (I)Energy required to remove an electron (≈ -EHOMO)Measure of electron-donating tendency
Electron Affinity (A)Energy released when an electron is added (≈ -ELUMO)Measure of electron-accepting tendency
Chemical Hardness (η)(I - A) / 2Resistance to change in electron configuration mdpi.com

Supramolecular Interactions and Crystal Packing Analysis

The study of supramolecular interactions and crystal packing reveals how individual molecules of this compound assemble in the solid state. This assembly is governed by a network of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, which dictate the final crystal architecture.

X-ray crystallography is the primary experimental technique for determining these three-dimensional structures. For furan-carboxamide derivatives, crystallographic studies have provided detailed insights into their molecular conformation and intermolecular interactions. researchgate.netrsc.org In a study of N-2-pyrazinyl-2-furancarboxamide, a compound with a similar carboxamide linker, hydrogen bonding interactions were found to play a more significant role in the stabilization of the supramolecular architecture compared to its thiophene (B33073) analog. rsc.orgbris.ac.uk This highlights the influence of the furan oxygen in directing crystal packing.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in a crystal lattice. rsc.org This analysis maps various properties onto the molecular surface, allowing for a detailed examination of close contacts between neighboring molecules. For furan-carboxamides, this method helps to delineate the relative contributions of different interactions, such as N-H···O or N-H···N hydrogen bonds and π-based interactions between the aromatic furan rings. researchgate.netrsc.org For example, in the crystal structure of N'-(furan-2-ylmethylidene)furan-2-carbohydrazide, intermolecular N-H···O hydrogen bonding interactions are key features in the solid state. researchgate.net The specific arrangement of molecules, such as the formation of inversion dimers or chains through hydrogen bonds, is a common feature in the crystal packing of related carboxamide structures. nih.gov Understanding these interactions is crucial as the solid-state structure can influence physical properties like solubility and stability.

Emerging Research Avenues and Future Perspectives

Translational Potential as Academic Lead Compounds

The furan-2-carboxamide core is a recognized pharmacophore found in numerous natural and synthetic compounds with a wide array of biological activities. researchgate.netijabbr.com This scaffold has demonstrated significant potential for development from initial academic findings into viable lead compounds for drug discovery. Research has highlighted its promise in several therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. nih.gov

Derivatives of furan-2-carboxamide have shown potent antiproliferative activity against various cancer cell lines. nih.govontosight.ai One novel furan-2-carboxamide derivative was identified as a selective microtubule-stabilizing agent, a mechanism crucial for inducing mitotic arrest and apoptosis in cancer cells, with IC50 values ranging from 4 µM to 8 µM in different cell lines. researchgate.netnih.gov Others have shown cytotoxic activities at the nanomolar level against human cancer cell lines. nih.gov Studies on carbamothioyl-furan-2-carboxamide derivatives have revealed significant anticancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines, with some compounds showing appreciable activity at concentrations of 20 μg/mL. mdpi.com These findings underscore the potential of the furan-carboxamide skeleton as a foundational structure for the development of new anticancer agents. orientjchem.org

In the realm of infectious diseases, furan-based compounds have long been investigated for their antibacterial and antifungal properties. researchgate.netontosight.ai A recent diversity-oriented synthesis approach developed a collection of furan-2-carboxamides designed as bioisosteric replacements for chemically labile furanones. nih.govnih.gov Several of these new compounds, particularly carbohydrazide (B1668358) and triazole derivatives, exhibited significant antibiofilm activity against the opportunistic pathogen Pseudomonas aeruginosa. nih.govnih.govresearchgate.net The most active compound achieved a 58% reduction in biofilm formation. nih.govnih.govresearchgate.net This line of research offers a potential solution to the challenge of biofilm-mediated antimicrobial resistance. nih.gov Furthermore, various furan (B31954) carboxamide derivatives have demonstrated noteworthy activity against fungal strains and bacteria such as E. coli, S. aureus, and B. cereus. ijabbr.commdpi.comccspublishing.org.cn

The versatility of the furan scaffold extends to other areas as well. Furan-2-carboxamide derivatives have been investigated for antihyperlipidemic and anti-inflammatory activities, further broadening their translational horizons. ontosight.airesearchgate.net The neuroprotective potential of furan-containing compounds is also an area of growing interest, with studies exploring their antioxidant and anti-inflammatory properties in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov The diverse biological activities associated with this scaffold firmly establish it as a valuable starting point for academic and industrial drug discovery programs.

Table 1: Selected Biological Activities of Furan-2-Carboxamide Derivatives

Derivative Class Biological Activity Target/Organism Key Findings Reference(s)
N-acylcarbohydrazides / Triazoles Antibiofilm Pseudomonas aeruginosa Inhibition of biofilm formation (up to 58%); reduction of virulence factors. nih.gov, nih.gov, researchgate.net
Carbamothioyl-furan-2-carboxamides Anticancer, Antimicrobial HepG2, Huh-7, MCF-7 cells; E. coli, S. aureus Significant anticancer and antimicrobial activities. mdpi.com
General Furan-2-carboxamides Anticancer Various cancer cell lines Potent antiproliferative and anti-metastatic properties; microtubule stabilization. researchgate.net, nih.gov, nih.gov
Furan-1,3,4-oxadiazole Carboxamides Antifungal Various fungal strains Promising antifungal activity. ccspublishing.org.cn
N-(benzoylphenyl)-2-furamides Antihyperlipidemic In vivo models Potential lipid-lowering activity. researchgate.net

Development of Novel Methodologies for Synthesis and Characterization

Advancements in synthetic and characterization techniques are crucial for efficiently exploring the chemical space around the N-(furan-2-ylmethyl)furan-2-carboxamide scaffold. Modern methodologies are focusing on improving reaction efficiency, promoting greener chemistry, and providing deeper structural insights.

A novel method for the synthesis of this compound itself utilizes microwave radiation to facilitate the reaction between 2-furoic acid and furfurylamine, offering a route that proceeds under mild conditions. researchgate.net Traditional synthesis often involves the reaction of an amine with an activated carboxylic acid derivative, such as furan-2-carbonyl chloride, in the presence of a base like triethylamine. researchgate.net More sophisticated strategies are also being employed to build molecular complexity. For instance, a modular approach to elaborate benzofuran-2-carboxamide (B1298429) derivatives combines 8-aminoquinoline-directed C–H arylation with subsequent transamidation chemistry, allowing for the creation of diverse structures in a few synthetic steps. mdpi.com Diversity-oriented synthesis is another powerful approach that has been used to generate libraries of furan-2-carboxamides for biological screening. nih.govnih.gov Green chemistry principles are also being applied, with the development of eco-friendly, one-step synthetic routes for furan-based monomers. rsc.org

The comprehensive characterization of these molecules is essential to confirm their structure and purity. A combination of spectroscopic and crystallographic techniques is typically employed. For the related compound N-(pyridin-2-ylmethyl)furan-2-carboxamide, its structure was fully elucidated using single-crystal X-ray diffraction, which provided precise information on bond lengths, angles, and the dihedral angle between the aromatic rings. proquest.comresearchgate.net This was complemented by a suite of spectroscopic methods including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Vis spectroscopy to confirm the structure in solution and provide further details on the electronic environment. proquest.comresearchgate.net High-resolution mass spectrometry (HR-MS) is also a standard tool for confirming the elemental composition of newly synthesized compounds. ccspublishing.org.cn

Table 2: Methodologies for Synthesis and Characterization

Methodology Description Application Example Reference(s)
Synthesis
Microwave-Assisted Synthesis Use of microwave radiation to accelerate reactions under mild conditions. Synthesis of this compound. researchgate.net
Acyl Chloride Condensation Reaction of furan-2-carbonyl chloride with an appropriate amine. General synthesis of N-substituted furan-2-carboxamides. researchgate.net
Diversity-Oriented Synthesis Strategy to rapidly generate a library of structurally diverse compounds. Creation of furan-2-carboxamide libraries for antibiofilm screening. nih.gov, nih.gov
C–H Arylation / Transamidation A modular, multi-step strategy to create complex, substituted derivatives. Synthesis of C3-arylated benzofuran-2-carboxamides. mdpi.com
Characterization
Single-Crystal X-ray Diffraction Provides definitive 3D structural information of a molecule in its crystalline state. Elucidation of the crystal structure of N-(pyridin-2-ylmethyl)furan-2-carboxamide. proquest.com, researchgate.net
NMR Spectroscopy ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of a molecule. Structural confirmation of synthesized furan carboxamide derivatives. nih.gov, ccspublishing.org.cn, proquest.com
FT-IR Spectroscopy Identifies functional groups present in a molecule based on vibrational frequencies. Confirmation of amide bond formation and other key functional groups. proquest.com, mdpi.com

Exploration of Unexplored Biological Activities and Targets

While significant research has focused on the anticancer and antimicrobial properties of furan carboxamides, the full spectrum of their biological activities remains largely untapped. ontosight.ai The structural similarity of the furan ring to other aromatic systems found in bioactive molecules suggests that this compound and its analogs could interact with a wide variety of biological targets.

Future research should aim to screen this compound class against a broader range of targets. Given that furan derivatives have been associated with neuroprotective, antioxidant, and anti-inflammatory effects, exploring their potential in treating neurodegenerative and inflammatory diseases is a logical next step. nih.gov For example, their ability to modulate inflammatory pathways or scavenge free radicals could be beneficial in these complex disorders. nih.govrsc.org

Identifying the specific molecular targets is paramount for understanding the mechanism of action and for rational drug design. In the context of the antibiofilm activity of furan-2-carboxamides, the quorum-sensing receptor LasR was suggested as a plausible target based on molecular docking studies. nih.govnih.gov For anticancer furan derivatives, microtubules have been identified as a key target. researchgate.netnih.gov Future work could employ techniques such as thermal shift assays, affinity chromatography, and chemoproteomics to deconvolve the specific enzymes, receptors, or nucleic acid structures that these compounds interact with. rsc.org The N-(furan-2-ylmethyl)thiophene-2-carboxamide analog has been noted as an inhibitor of enzymes like acetylcholinesterase, suggesting a potential avenue for exploration within the furan-furan series.

Integration of Multidisciplinary Research Approaches

The future of research on this compound will benefit significantly from the integration of multiple scientific disciplines. Combining synthetic chemistry with computational modeling, chemical biology, and materials science will accelerate the discovery and development process.

Computational chemistry is already playing a vital role. Molecular docking studies have been used to predict and explain the binding modes of furan-2-carboxamide derivatives to their proposed biological targets, such as the LasR protein. nih.govresearchgate.netproquest.com Quantitative Structure-Activity Relationship (QSAR) investigations are another powerful tool, used to build mathematical models that correlate the physicochemical properties of compounds with their biological activities. nih.gov These in silico methods can guide the design of new analogs with improved potency and selectivity, saving time and resources in the lab.

The interface of chemistry and biology is also critical. Furan oxidation has been developed as a method for cross-linking nucleic acids and proteins, providing a tool to study their interactions. rsc.org This demonstrates how the unique reactivity of the furan moiety can be harnessed for applications in chemical biology. Furthermore, exploring the synthesis of furan compounds from bio-derived platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) aligns with the principles of green and sustainable chemistry, creating a bridge between synthetic chemistry and biotechnology. ijabbr.commdpi.com By fostering collaborations between chemists, biologists, computational scientists, and pharmacologists, the scientific community can more effectively translate the potential of the furan-carboxamide scaffold into tangible therapeutic and technological advancements.

Compound Index

Q & A

Q. What synthetic methodologies are available for preparing N-(furan-2-ylmethyl)furan-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Answer: Two primary methods are documented:
  • Traditional reflux synthesis : A brominated derivative was synthesized by refluxing N-(1',1'-dimethylpropynyl)-furan-2-carboxamide with bromine in methylene chloride for 30 minutes .
  • Microwave-assisted synthesis : A solvent-free approach under microwave irradiation reduces reaction time and improves yield compared to traditional methods .
  • Key considerations : Reaction temperature, solvent choice, and stoichiometric ratios significantly impact purity. For example, prolonged reflux may lead to side products like dibrominated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing This compound and its derivatives?

  • Answer:
  • FT-IR : Identifies functional groups (e.g., amide C=O at ~1650–1700 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .
  • NMR : ¹H NMR distinguishes furyl protons (δ 6.5–7.5 ppm) and methylene bridges (δ 4.0–4.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~160–170 ppm) .
  • Mass spectrometry (MS) : Provides molecular weight validation and fragmentation patterns for structural elucidation .

Q. How can researchers assess the biological activity of This compound derivatives in preliminary studies?

  • Answer:
  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., HCT-116 colorectal carcinoma) .
  • Enzyme inhibition assays : Evaluates activity against targets like EGFR (epidermal growth factor receptor) using kinase inhibition protocols .
  • Antioxidant screening : DPPH radical scavenging or thiobarbituric acid reactive species (TBARS) assays for oxidative stress applications .

Advanced Research Questions

Q. How do crystallographic data and computational models resolve contradictions in the structural planarity of This compound derivatives?

  • Answer:
  • X-ray crystallography : Reveals deviations from planarity in the amide moiety due to intramolecular interactions (e.g., N1⋯O3 hydrogen bonding in N-(2-nitrophenyl)furan-2-carboxamide ).
  • DFT calculations : Predict bond angles and dihedral angles, which may conflict with experimental data. For example, furan ring rotations (~7°) observed in crystals are often underestimated in simulations .
  • Resolution : Pairing experimental data (e.g., Cambridge Structural Database entries) with DFT-optimized geometries ensures accurate modeling .

Q. What mechanistic insights explain the biological efficacy of This compound derivatives as TRPM8 channel antagonists or EGFR inhibitors?

  • Answer:
  • TRPM8 antagonism : Structural analogs like N-(furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide exhibit selective binding to TRPM8 via hydrophobic interactions and hydrogen bonding with residues in the channel pore .
  • EGFR inhibition : Derivatives with indole-3-carboxamide substituents block ATP-binding pockets through π-π stacking and hydrogen bonding, as shown in molecular docking studies .
  • Methodology : Surface plasmon resonance (SPR) and patch-clamp electrophysiology validate binding affinity and selectivity .

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches of This compound derivatives?

  • Answer:
  • Batch analysis : Compare NMR/IR spectra across batches to identify impurities (e.g., unreacted starting materials or brominated byproducts) .
  • Chromatographic purification : Use flash column chromatography (e.g., CH₂Cl₂/MeOH/NH₄OH gradients) to isolate pure compounds .
  • QC protocols : Implement LC-MS or HPLC-UV to quantify purity thresholds (>95%) for reproducibility .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement (SHELXL for small molecules; SHELXE for experimental phasing) .
  • Computational tools : Gaussian or ORCA for DFT studies; PyMOL for visualizing binding interactions .
  • Biological assays : ATCC cell line protocols (e.g., HCT-116 maintenance) and standardized MTT assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.